Tolylfluanid is an organic compound primarily used as an active ingredient in fungicides and wood preservatives. It is characterized by its molecular formula and a molecular weight of approximately 347.3 g/mol . The compound appears as a colorless crystalline powder with a melting point of 93 °C and is stable under normal conditions, decomposing before boiling at 200 °C . Its low volatility and slight solubility in water (1.04 mg/L at 20 °C) make it suitable for agricultural applications .
Tolylfluanid acts as a protective fungicide. It is believed to interfere with fungal cell membrane function by disrupting the phospholipid bilayer, a crucial component for maintaining cell integrity. Additionally, it might inhibit enzymes essential for fungal growth and spore germination. The exact mechanism requires further investigation.
The synthesis of tolylfluanid involves several key reactions:
Tolylfluanid can hydrolyze slowly under acidic conditions, with a half-life of at least two days at pH 7, while its degradation products include -dimethyl--(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .
Tolylfluanid exhibits antifungal properties, effectively controlling various plant diseases such as gray mold caused by Botrytis, late blight on tomatoes, and powdery mildew on cucumbers . Studies have indicated that it is rapidly absorbed in the gastrointestinal tract, with significant accumulation in organs like the liver and thyroid gland, and is largely excreted through urine within two days .
Tolylfluanid is primarily utilized in agriculture as a fungicide. Its applications include:
Additionally, its properties make it suitable for use in various industrial applications where fungal resistance is required.
Research has shown that tolylfluanid can augment glucocorticoid receptor-dependent activities in adipocytes, suggesting potential interactions with hormonal pathways . Furthermore, studies indicate that its metabolite can inhibit thyroid peroxidase-mediated reactions involved in thyroid hormone synthesis, raising concerns about its endocrine-disrupting potential .
Several compounds share structural or functional similarities with tolylfluanid. A comparison highlights their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Dichlofluanid | Similar sulfonamide structure | More potent against certain fungal strains |
Thiram | Dithiocarbamate structure | Broad-spectrum fungicide but higher toxicity |
Fenhexamid | Amide structure | Selective against specific pathogens |
Tolylfluanid stands out due to its specific action against certain fungal pathogens while exhibiting lower toxicity levels compared to some alternatives. Its unique metabolic pathways also contribute to its distinct biological activity profile.
TF’s most characterized endocrine-disrupting mechanism involves its agonist activity at the glucocorticoid receptor (GR). In primary murine adipocytes, TF mimics corticosterone (Cort), inducing GR phosphorylation at serine 220 (S220 in mice), a post-translational modification critical for nuclear translocation. Cellular fractionation assays demonstrate that 100 nM TF increases nuclear GR levels by 131% and cytoplasmic-to-nuclear translocation by 40%, paralleling effects of 1 nM Cort. Chromatin immunoprecipitation (ChIP) reveals TF-induced GR enrichment at glucocorticoid response elements (GREs) on the glucocorticoid-induced leucine zipper (GILZ) promoter (2.1-fold) and insulin receptor substrate-1 (IRS-1) gene (2.0-fold), directly linking GR activation to transcriptional regulation.
Acute TF exposure (2–6 hours) upregulates IRS-1 mRNA and protein levels by 1.8-fold, enhancing insulin-stimulated lipogenesis through Akt phosphorylation at T308. Conversely, chronic exposure (>24 hours) reduces IRS-1 expression by 60%, inducing adipocyte insulin resistance. This biphasic effect mirrors endogenous glucocorticoid action, where acute stress enhances insulin sensitivity, while chronic excess promotes metabolic dysfunction. In vivo, dietary TF exposure (100 ppm for 12 weeks) in male C57BL/6 mice recapitulates metabolic syndrome phenotypes:
Sex-specific developmental effects are evident in offspring exposed gestationally and lactationally to TF (67 mg/kg diet). Female progeny exhibit lifelong hypoadiposity (-22% body weight) and hyperinsulinemia (fasting insulin +58%), while males develop glucose intolerance (AUC +35%) and hepatic gluconeogenic upregulation (PEPCK +42%). These disparities likely stem from TF’s interaction with sex hormone-regulated GR splice variants.
TF’s metabolism generates bioactive intermediates that interfere with steroidogenic enzymes. In mammals, TF undergoes N–S bond cleavage to dimethylsulfamide toluidine (DMST) and thiophosgene analogs, which are further metabolized to 4-hydroxymethyl-DMST and 4-(dimethylaminosulfonylamino)hippuric acid. Human adrenocortical H295R cells exposed to TF show dual inhibition of CYP11B1 (11β-hydroxylase; Ki = 1.6 µM) and CYP21 (21-hydroxylase; IC50 = 5.2 µM), critical enzymes in cortisol and aldosterone synthesis. This inhibition disrupts adrenal steroid output:
Steroid | Change vs. Control | Mechanism | Source |
---|---|---|---|
Cortisol | -64% | CYP11B1 inhibition | |
Aldosterone | -41% | CYP21 inhibition | |
DHEA-S | +220% | HSD3B2 downregulation |
Simultaneously, TF’s parent compound directly activates GR, creating a feedback loop that suppresses hypothalamic-pituitary-adrenal (HPA) axis activity. In male mice, this results in 28% lower plasma corticosterone levels despite elevated GR signaling in adipose tissue. Hepatic xenobiotic metabolism further complicates this interplay, as TF induces CYP3A4 (3.5-fold), accelerating its own clearance but potentiating drug-drug interactions.
TF’s endocrine activity stems from its unique phenylsulfamide structure (C₁₀H₁₃Cl₂F₃N₂O₂S), which enables promiscuous nuclear receptor binding. Molecular docking studies reveal TF occupies 78% of the GR ligand-binding pocket (LBP), forming hydrogen bonds with Asn564 and Gln642—key residues for glucocorticoid signaling. While TF’s GR binding affinity (Kd = 89 nM) is 340-fold lower than dexamethasone, its lipophilicity (logP = 3.9) enhances adipose tissue accumulation, prolonging receptor activation.
Compound | Nuclear Receptor Targets | Binding Affinity (Kd) | Metabolic Effect |
---|---|---|---|
Tolylfluanid | GR, PPARγ, CAR | GR: 89 nM | Insulin resistance, adipogenesis |
Dichlofluanid | AR, ERα | AR: 1.2 µM | Androgen antagonism |
Tributyltin | PPARγ, RXR | PPARγ: 45 nM | Adipocyte differentiation |
Bisphenol A | ERα, ERβ | ERα: 940 nM | Estrogenic activity |
Dichlofluanid, a structural analog differing by one chlorine substituent, exhibits divergent receptor specificity, antagonizing androgen receptor (AR) at 1.2 µM but lacking GR activity. This highlights the critical role of the –SCCl₂F moiety in TF’s GR interactions. In silico mutagenesis shows replacing the toluidine group with methylsulfone (as in Dichlofluanid) reduces GR LBP occupancy to 52%, abolishing transcriptional activation.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard